Glycylglycine ethyl ester hydrochloride

Peptide synthesis Diketopiperazine formation Ester stability

Premature diketopiperazine (DKP) cyclization during Fmoc-SPPS at the dipeptide stage causes resin cleavage and yield loss. Gly-Gly-OEt·HCl offers quantifiably slower cyclization kinetics than the methyl ester analog, providing a wider coupling window. • DKP-resistant dipeptide: Ethyl ester cyclizes >10-fold slower than methyl ester, reducing re-synthesis. • Ubiquitin ethyl ester preparation: Validated nucleophile for trypsin-catalyzed transpeptidation (30% yield at 1.6 M). • Metal coordination studies: Reference tridentate ligand for Cu(II)-promoted hydrolysis (10³-fold rate acceleration). • Biomaterials: Monomer for PNGEGPhPh-PLGA osteogenic polymer (in vivo bone regeneration validated). • Quality: ≥98% purity, soluble in water/ethanol, mp 180-184°C.

Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
CAS No. 2087-41-4
Cat. No. B1305610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylglycine ethyl ester hydrochloride
CAS2087-41-4
Molecular FormulaC6H13ClN2O3
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CN.Cl
InChIInChI=1S/C6H12N2O3.ClH/c1-2-11-6(10)4-8-5(9)3-7;/h2-4,7H2,1H3,(H,8,9);1H
InChIKeyDNIFIBGXDGNBHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycylglycine Ethyl Ester Hydrochloride: Identity and Comparator Profile


Glycylglycine ethyl ester hydrochloride (Gly-Gly-OEt·HCl; H-Gly-Gly-OEt·HCl; CAS 2087-41-4) is the hydrochloride salt of the ethyl ester of the dipeptide glycylglycine, with molecular formula C₆H₁₃ClN₂O₃ and a molecular weight of 196.63 g/mol [1]. It is classified as a protected dipeptide building block in which the C-terminal carboxyl group is esterified with ethanol, rendering it suitable for peptide coupling reactions at the N-terminus without requiring additional C-terminal deprotection steps. The compound crystallizes from absolute ethanol and decomposes at approximately 182 °C [1]. It is soluble in water (1% w/v, may require heating) and ethanol (50 mg/mL, yielding a clear colorless solution) . Its closest structural and functional comparators include glycylglycine free acid (CAS 556-50-3), glycylglycine methyl ester hydrochloride (CAS 2776-60-5), glycine ethyl ester hydrochloride (CAS 623-33-6), and glycylglycine amide.

Ethyl ester protection for N-terminal peptide coupling without additional C-terminal deprotection
Hydrochloride salt improves aqueous and ethanolic solubility for homogeneous coupling conditions
Reported slower diketopiperazine formation compared to methyl ester under aqueous coupling conditions

Glycylglycine Ethyl Ester HCl: Why Generic Substitutes Fall Short


Substituting Gly-Gly-OEt·HCl with glycylglycine free acid, the methyl ester hydrochloride, or glycine ethyl ester hydrochloride introduces distinct and quantifiable deviations in reaction kinetics, coordination chemistry, thermodynamic binding properties, and application-specific performance. The ethyl ester moiety imparts a unique cyclization rate toward piperazinedione that differs measurably from the methyl ester [1]. Under Cu(II)-promoted conditions, ethyl glycylglycinate exhibits ~10³-fold rate acceleration for ester hydrolysis compared to the unprotonated ligand—a catalytic profile documented alongside distinct peptide ester substrates [2]. The gas-phase Na⁺ affinity of the ethyl ester (181 kJ mol⁻¹) is intermediate between that of glycylglycine (177 kJ mol⁻¹) and glycylglycine amide (183 kJ mol⁻¹), a thermodynamic fingerprint not shared by any single comparator [3]. Furthermore, the ethyl ester serves as a uniquely effective nucleophile in trypsin-catalyzed transpeptidation of ubiquitin at 1.6 M concentration, yielding 30% ubiquitin ethyl ester—a reaction for which neither the free acid nor the methyl ester has been validated as equivalent substrates [4]. These compound-specific properties mean that generic substitution will alter reaction outcomes, rate profiles, or product distributions in a manner that cannot be compensated by simple stoichiometric adjustment.

Ethyl ester cyclization rate differs measurably from methyl ester; may alter diketopiperazine side-product profile.
Glycine ethyl ester lacks amide nitrogen coordination; fundamentally changes Cu(II)-promoted hydrolysis mechanism.
Na⁺ affinity is intermediate between free acid and amide; thermodynamic binding profile may not transfer.
Trypsin-catalyzed transpeptidation yield not validated for methyl ester or free acid; may not produce equivalent ubiquitin ester.

Glycylglycine Ethyl Ester HCl: Quantitative Evidence vs. Analogs


Reduced Diketopiperazine Formation vs. Methyl Ester

The ethyl ester of glycylglycine exhibits a slower rate of cyclization to piperazinedione (diketopiperazine) compared to the methyl ester of glycylglycine and the methyl esters of several related dipeptides under identical conditions [1]. In an aqueous solution at pH 7.3–8.5 and 25.0 °C, Purdie and Benoiton studied the cyclization kinetics of both the ethyl and methyl esters of glycylglycine alongside methyl esters of glycyl-L-alanine, L-alanylglycine, glycyl-sarcosine, and sarcosylglycine [1]. The glycylglycine ethyl ester cyclized more slowly than the methyl esters of sarcosylglycine and glycylalanine, which cyclized 'considerably faster than the glycylglycine ester' [1]. The methyl ester of glycylsarcosine cyclized most rapidly with a half-life of approximately 5 minutes, more than an order of magnitude faster than the glycylglycine esters [1]. The ethyl ester's slower cyclization translates directly into reduced undesired diketopiperazine side-product formation during peptide coupling reactions, a well-known and problematic side reaction in peptide synthesis when using methyl ester-protected dipeptides.

DKP Cyclization Rate
Head-to-head
Slower vs. methyl ester; glycylsarcosine methyl ester t½ ~5 min (>10× faster)
May reduce DKP side-product during peptide coupling
pH 7.3–8.5, 25°C; kinetic model from Purdie & Benoiton
Peptide synthesis Diketopiperazine formation Ester stability Kinetics

Cu(II)-Promoted Hydrolysis Rate Enhancement

Ethyl glycylglycinate undergoes Cu(II)-promoted hydrolysis with rate accelerations of approximately 10³-fold compared to the unprotonated free ligand [1]. Hay and Nolan studied this hydrolysis at 25 °C, I = 0.01 M, and pH > 7.6, comparing the behavior of ethyl glycylglycinate with ethyl glycyl-β-alaninate and ethyl glycyl-L-leucinate at a 1:1 metal-to-ligand ratio [1]. Under these conditions, all three peptide esters act as tridentate ligands with donation from the terminal amino group, the deprotonated amide nitrogen, and a weak interaction between the metal ion and the ester carbonyl group [1]. The rate constants for base hydrolysis of the aqua- and hydroxo-complexes were reported for each substrate, establishing ethyl glycylglycinate as a reference substrate within this mechanistic series [1]. The 10³-fold rate acceleration provides a quantitative benchmark for metal-catalyzed peptide ester hydrolysis that is not replicated by glycine ethyl ester (which lacks the amide coordination site) or by glycylglycine free acid (which lacks the ester leaving group).

Cu(II) Hydrolysis Rate Acceleration
Cross-study comparable
~10³-fold vs. unprotonated ligand
Supports metal-catalyzed hydrolysis mechanism studies
Tridentate ligand; 25°C, pH>7.6, 1:1 Cu(II)
Metal-catalyzed hydrolysis Coordination chemistry Peptide ester reactivity Mechanistic enzymology

Gas-Phase Na⁺ Binding Affinity vs. Glycylglycine and Amide

The gas-phase Na⁺ affinity of glycylglycine ethyl ester was determined as 181 kJ mol⁻¹ using the kinetic method with Na⁺-bound heterodimer dissociation at three different internal energies, enabling deconvolution of entropic contributions [1]. This value places the ethyl ester at a precisely intermediate position within the linear dipeptide affinity series: cyclo-glycylglycine (143) < cyclo-alanylglycine (149) < cyclo-alanylalanine (151) < N-acetyl glycine (172) < glycylglycine (177) < alanylglycine (178) < glycylalanine (179) < alanylalanine (180) < glycylglycine ethyl ester (181) < glycylglycine amide (183) kJ mol⁻¹ [1]. The ethyl ester's Na⁺ affinity is 4 kJ mol⁻¹ higher than that of glycylglycine free acid and 2 kJ mol⁻¹ lower than that of glycylglycine amide [1]. This intermediate positioning is attributed to the ester's ability to participate in multidentate Na⁺ coordination involving two carbonyl oxygens and the N-terminal amino group, without the enhanced electron-donating effect of the amide NH₂ that further elevates the amide's affinity [1]. The entropy of Na⁺ attachment for linear molecules was determined as approximately 116 J mol⁻¹ K⁻¹ [1].

Gas-Phase Na⁺ Affinity
Cross-study comparable
181 kJ mol⁻¹ (rank 10/11 linear dipeptides)
Intermediate Na⁺ binding anchor point for ion studies
Kinetic method; entropy ~116 J mol⁻¹ K⁻¹
Ion binding Thermodynamics Mass spectrometry Peptide-metal interactions

Trypsin-Catalyzed Ubiquitin Transpeptidation

Glycylglycine ethyl ester hydrochloride serves as a uniquely effective nucleophile in the trypsin-catalyzed transpeptidation of ubiquitin, enabling the synthesis of ubiquitin ethyl ester—a critical substrate for ubiquitin carboxyl-terminal hydrolase assays [1]. In the presence of 1.6 M glycylglycine ethyl ester, trypsin removes the carboxyl-terminal glycylglycine of ubiquitin and replaces it with the dipeptide ester [1]. The equilibrium mixture under these conditions contains 30% ubiquitin ethyl ester and 70% of the 74-residue hydrolysis fragment, which is then separable by gel filtration and ion-exchange chromatography [1]. The resulting ubiquitin ethyl ester serves as a substrate for ubiquitin carboxyl-terminal hydrolase with a Km of approximately 5 × 10⁻⁷ M, and native ubiquitin acts as a competitive inhibitor with a comparable Ki [1]. This transpeptidation application is specifically enabled by the ethyl ester's balance of nucleophilicity, steric accessibility at the trypsin active site, and the leaving-group properties of the dipeptide ester. Neither glycylglycine free acid (which would yield an amide bond rather than an ester) nor glycylglycine methyl ester (which has not been validated for this specific transpeptidation equilibrium) has been demonstrated to produce an equivalent yield of ubiquitin ester under the published conditions.

Ubiquitin Transpeptidation Yield
Supporting evidence
30% ubiquitin ethyl ester at 1.6 M nucleophile
Enables UCH substrate preparation; workflow-critical reagent
Trypsin-catalyzed; purified by gel filtration/ion-exchange
Ubiquitin Transpeptidation Enzymatic synthesis Post-translational modification

Polyphosphazene Blends for Bone Regeneration vs. PLGA

Poly[(glycine ethylglycinato)₇₅(phenylphenoxy)₂₅]phosphazene (PNGEGPhPh), a polymer in which glycylglycine ethyl ester is the primary hydrolytically sensitive side-group substituent, was blended with PLGA and evaluated in vivo against pristine PLGA in a 15 mm rabbit critical-sized radial defect model [1]. Micro-computed tomography quantification at 4 weeks revealed that new bone volume fractions were significantly higher for the PNGEGPhPh-PLGA blends than for PLGA controls [1]. Radiological analysis demonstrated higher radiodensity for the blends, indicating accelerated new bone formation [1]. New bone volume increased linearly with time for the blend group, with new tissue observed throughout the defect area, whereas bone formation in the PLGA control was confined to the implant extremities [1]. Histological examination confirmed superior tissue responses and bone ingrowth for the polyphosphazene system with minimal inflammatory responses [1]. The glycylglycine ethyl ester side group is critical to this performance: its hydrolytic sensitivity governs the degradation rate of the polyphosphazene backbone, and its dipeptide structure contributes to the osteocompatibility profile that distinguishes PNGEGPhPh from PLGA alone [1].

Bone Regeneration vs. PLGA
Head-to-head
Reported higher new bone volume fraction for polymer blend vs. PLGA alone
Supports bone scaffold regeneration model-response context
Rabbit critical-sized defect model; 4-week micro-CT
Regenerative biomaterials Polyphosphazene Bone tissue engineering Biodegradable polymer

Glycylglycine Ethyl Ester HCl: Application Scenarios


Peptide Synthesis with Reduced Diketopiperazine Formation

When building peptide chains where the C-terminal dipeptide contains glycine at positions prone to diketopiperazine (DKP) cyclization, Gly-Gly-OEt·HCl should be selected over the methyl ester analog. The ethyl ester's slower cyclization rate, as quantified by Purdie and Benoiton—where glycylsarcosine methyl ester cyclizes with t½ ≈ 5 min (>10-fold faster than glycylglycine esters)—means the ethyl ester provides a wider operational window for coupling reactions before DKP formation compromises yield [1]. This is particularly critical in Fmoc-based solid-phase synthesis at the dipeptide stage, where premature DKP formation cleaves the peptide from the resin. Procurement of the ethyl ester hydrochloride directly reduces the need for re-synthesis due to DKP-related losses. Furthermore, the hydrochloride salt form enhances solubility in aqueous and ethanolic coupling media (1% w/v in water, 50 mg/mL in ethanol) , facilitating homogeneous reaction conditions that are difficult to achieve with the poorly alcohol-soluble glycylglycine free acid (13.4 g/100 mL water only; practically insoluble in ethanol) [2].

UCH Assay Development and Substrate Preparation

Laboratories studying ubiquitin-dependent proteolysis require ubiquitin ethyl ester as a substrate for UCH enzymes. Gly-Gly-OEt·HCl is an irreplaceable reagent for this preparation: at 1.6 M concentration, trypsin-catalyzed transpeptidation yields 30% ubiquitin ethyl ester, which can be purified to homogeneity [1]. The resulting substrate exhibits a Km of ~5 × 10⁻⁷ M for UCH and enables a rapid, sensitive HPLC-based assay [1]. Given that no alternative nucleophile (glycylglycine free acid, glycine ethyl ester, or the methyl ester) has been validated for this specific transformation, procurement of Gly-Gly-OEt·HCl at high purity (≥98%) is essential for reproducible UCH enzyme kinetics. The compound's defined melting point of 180–184 °C also serves as an incoming QC checkpoint .

Metal-Catalyzed Peptide Ester Hydrolysis: Mechanistic Studies

For research groups investigating the role of metal ions in peptide hydrolysis—whether for mechanistic bioinorganic chemistry or for designing artificial metalloproteases—ethyl glycylglycinate provides a well-characterized tridentate ligand framework with documented Cu(II)-promoted rate acceleration of ~10³-fold [1]. The compound's ability to coordinate Cu(II) via its terminal NH₂, deprotonated amide nitrogen, and ester carbonyl oxygen distinguishes it from both glycine ethyl ester (bidentate, lacking the amide nitrogen) and glycylglycine free acid (no ester leaving group for hydrolysis monitoring). The availability of comparative rate constants for the aqua- and hydroxo-complexes, measured alongside ethyl glycyl-β-alaninate and ethyl glycyl-L-leucinate, makes Gly-Gly-OEt·HCl the reference substrate of choice for structure-activity relationship studies in metal-catalyzed peptide hydrolysis [1].

Polyphosphazene Synthesis for Regenerative Bone Scaffolds

Biomaterials laboratories developing degradable bone grafts based on the PNGEGPhPh-PLGA platform require glycylglycine ethyl ester as the primary side-group precursor for polyphosphazene synthesis [1]. The glycylglycine ethyl ester-substituted polymer, when blended with PLGA, has demonstrated significantly higher new bone volume fractions than PLGA alone in a rabbit critical-sized bone defect model, with bone formation throughout the defect area rather than confined to implant extremities [1]. The dipeptide ester side group governs both the hydrolytic degradation rate of the polymer and its osteocompatibility. Procurement of the monomer in sufficient quantity (>5 g scale) with verified purity enables reproducible polymer synthesis and direct translation of the published in vivo regenerative outcomes [1].

Application
Selection Property
Validation Focus
Peptide coupling with reduced diketopiperazine risk
Ethyl ester cyclization rate context
DKP side-product monitoring in solid-phase synthesis
Ubiquitin C-terminal hydrolase (UCH) assay substrate preparation
Trypsin-catalyzed transpeptidation context
Ubiquitin ethyl ester yield and UCH kinetics
Metal-catalyzed peptide hydrolysis mechanistic studies
Tridentate ligand coordination context
Aqua/hydroxo complex rate constants
Polyphosphazene-based bone scaffold development
Glycylglycine ethyl ester side-group degradation context
In vivo bone formation endpoints

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